molecular formula C8H7FO2 B1439324 1-(4-Fluoro-3-hydroxyphenyl)ethanone CAS No. 949159-95-9

1-(4-Fluoro-3-hydroxyphenyl)ethanone

Cat. No.: B1439324
CAS No.: 949159-95-9
M. Wt: 154.14 g/mol
InChI Key: WZADRGNQKQFMHI-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been shown to be cataleptic, with the ability to produce sleep and muscle relaxation . This suggests that it may interact with neurotransmitter systems in the brain, possibly targeting GABA receptors or other neural pathways involved in sleep and relaxation.

Mode of Action

Its cataleptic effects suggest that it may inhibit certain neural pathways, leading to a decrease in motor activity and an increase in sleep

Biochemical Pathways

Given its cataleptic effects, it may influence pathways related to neurotransmission, particularly those involving GABA, a major inhibitory neurotransmitter in the brain .

Pharmacokinetics

Its solubility is reported to be slightly soluble (11 g/L) at 25°C , which could impact its bioavailability

Result of Action

It has been shown to produce sleep and muscle relaxation in experimental settings . This suggests that it may have sedative effects at the cellular level, possibly by inhibiting neural activity.

Biochemical Analysis

Biochemical Properties

1-(4-Fluoro-3-hydroxyphenyl)ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to exhibit cataleptic properties, which means it can induce a state of immobility and muscle relaxation . This compound interacts with enzymes involved in the metabolism of neurotransmitters, such as monoamine oxidase, which is responsible for the breakdown of monoamines like serotonin and dopamine. The interaction with these enzymes can modulate the levels of neurotransmitters in the brain, thereby influencing mood and behavior .

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the activity of neurotransmitter receptors and transporters. This modulation can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function . Additionally, this compound has been shown to induce sleep and muscle relaxation, indicating its potential impact on the central nervous system .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It has been shown to bind to neurotransmitter receptors, such as the serotonin receptor, and inhibit the activity of enzymes like monoamine oxidase . This inhibition leads to an increase in the levels of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained muscle relaxation and sleep induction, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to induce mild muscle relaxation and sleep, while higher doses can lead to more pronounced cataleptic effects . At very high doses, this compound can exhibit toxic effects, including respiratory depression and decreased motor activity . These findings highlight the importance of dosage optimization for potential therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of neurotransmitters. It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the breakdown and methylation of neurotransmitters . These interactions can affect metabolic flux and alter the levels of metabolites in the brain, thereby influencing neurotransmission and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it can be transported by organic anion transporters and bind to intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus. Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . For example, phosphorylation of this compound can enhance its binding to nuclear receptors, thereby modulating gene expression and cellular responses .

Preparation Methods

1-(4-Fluoro-3-hydroxyphenyl)ethanone can be synthesized through various methods. One common synthetic route involves the reaction of decanoic acid and 1,2-dichloroethane in the presence of aluminium chloride as a catalyst . This reaction produces the desired compound along with aluminium chloride as a byproduct . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

1-(4-Fluoro-3-hydroxyphenyl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions vary based on the specific conditions and reagents used.

Comparison with Similar Compounds

1-(4-Fluoro-3-hydroxyphenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific fluorine and hydroxyl substitutions, which contribute to its distinct pharmacological properties .

Properties

IUPAC Name

1-(4-fluoro-3-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)6-2-3-7(9)8(11)4-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZADRGNQKQFMHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668883
Record name 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949159-95-9
Record name 1-(4-Fluoro-3-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-fluoro-3-hydroxyphenyl)ethanone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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